![molecular formula C19H15N5O5S3 B2499483 N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰基]苯基}-5-硝基-1-苯并噻吩-2-羧酰胺 CAS No. 314246-28-1](/img/structure/B2499483.png)

N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰基]苯基}-5-硝基-1-苯并噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

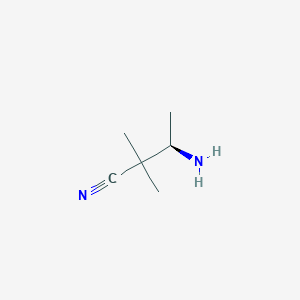

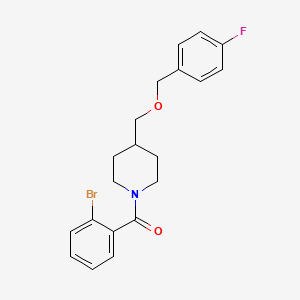

The compound "N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds are known for their diverse biological activities, which often include antimicrobial and enzyme inhibition properties. The structure of the compound suggests that it may interact with biological targets such as enzymes, potentially inhibiting their activity. The presence of a thiadiazole ring, a benzothiophene moiety, and a nitro group indicates that the compound could have interesting chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of intermediates such as acridine derivatives, which are then further modified to introduce sulfonamide and carboxamide groups . For example, the synthesis of acridine intermediates can be achieved through the reduction of nitro acridine derivatives, followed by reactions with sulfonyl chlorides and carbamoyl chlorides to yield sulfonamide/carboxamide compounds . Similarly, the synthesis of related thiadiazole sulfonamides involves the reaction of thiadiazole derivatives with sulfonyl chlorides, as seen in the preparation of sulfamethizole and its impurities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The 1,3,4-thiadiazole ring is a heterocyclic component known to confer antimicrobial properties when incorporated into a molecule . The sulfamoyl group attached to the phenyl ring is a common feature in sulfonamide drugs, which are known to inhibit carbonic anhydrase enzymes . The nitro group and the benzothiophene moiety could also contribute to the compound's biological activity and its physical and chemical properties.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, thiadiazole derivatives can participate in ring-opening reactions to form thioketene intermediates, which can then react with nucleophiles to form esters or amides . The presence of a nitro group and a benzothiophene core in the compound suggests that it may undergo similar reactions, potentially leading to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The melting points, FT-IR, 1H NMR, 13C NMR, and HRMS analyses are standard techniques used to characterize such compounds . The presence of the nitro group and the aromatic systems in the molecule suggests that it may have significant UV-Vis absorbance, which could be useful in spectroscopic studies. The compound's solubility, stability, and reactivity would be key factors in determining its suitability for use in various applications, including as a potential drug candidate.

科学研究应用

合成和表征

研究重点放在与感兴趣的核心化学结构相关的各种化合物的合成和表征上。这些包括开发具有潜在生物活性的新化合物,通过各种光谱技术进行表征。例如,报道了乙基-2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的合成,突出了创造具有潜在生物意义的结构复杂分子的方法(Tang Li-jua, 2015)。

碳酸酐酶抑制

一些研究探讨了从含有磺胺基的化合物衍生的金属配合物对碳酸酐酶的抑制性质,类似于所讨论的化学结构。这些配合物已被发现对人类碳酸酐酶同工酶表现出显著的抑制作用,表明了其在治疗应用中的潜力(Nurgün Büyükkıdan等,2013)。

抗增殖活性

还研究了吡唑-磺胺基衍生物对各种癌细胞系的抗增殖活性。一些化合物对特定肿瘤细胞表现出选择性效应,表明它们作为新抗癌疗法的引物化合物的潜力(Samet Mert et al., 2014)。

抗微生物和抗真菌作用

此外,已合成具有结构相似性的化合物,并对其抗微生物和抗真菌活性进行了测试。这些研究已确定了对一系列细菌和真菌具有显著活性的物质,突显了它们作为新的抗微生物剂的潜力(I. Sych et al., 2019)。

作用机制

未来方向

属性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOCAPAPPIQECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)